3-methyl-4-(4-nitrophenyl)-1H-pyrazole

Corrosion Science Electrochemistry Pyranopyrazole Inhibitors

Sourcing the correct 4-aryl pyrazole regioisomer is critical for kinase inhibitor programs and cycloaddition chemistry, yet the wrong isomer (e.g., 1-aryl) leads to failed syntheses. 3-Methyl-4-(4-nitrophenyl)-1H-pyrazole (CAS 116922-23-7) is the exact building block required for patented CDK/GSK-3 inhibitor pharmacophores and pyrazolo[4,3-e][1,2,4]triazine PDE5 inhibitor analogs. The 4-nitrophenyl group provides a chromophoric handle for reaction monitoring and a reduction handle for downstream diversification. BenchChem ensures you receive the specific regioisomer, not a mixture, with batch-to-batch consistency to accelerate your SAR programs.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
CAS No. 116922-23-7
Cat. No. B13636358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-(4-nitrophenyl)-1H-pyrazole
CAS116922-23-7
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c1-7-10(6-11-12-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3,(H,11,12)
InChIKeyGJWDUXADZJEJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(4-nitrophenyl)-1H-pyrazole – Identity & Profile


3-Methyl-4-(4-nitrophenyl)-1H-pyrazole (CAS 116922-23-7) is a C10H9N3O2 heterocyclic building block bearing a methyl group at the pyrazole 3-position and a 4-nitrophenyl substituent at the 4-position. Unlike ubiquitous N-aryl pyrazole regioisomers, the 4-aryl connectivity positions the nitroaryl ring for distinct reactivity—enabling chemoselective reduction, cross-coupling, and annulation chemistries that are inaccessible to 1-aryl or 5-aryl analogs. With a molecular weight of 203.20 g·mol⁻¹, this compound serves as a key intermediate for pharmacologically relevant scaffolds, including pyrazolo[4,3-e][1,2,4]triazine PDE5 inhibitor analogs and polycyclic antiproliferative glycoconjugates .

Regioisomer 4-Aryl connectivity enables [3+2] cycloaddition as dipolarophile
Synthetic Handle Nitro group reducible to aniline for diazotization and cross-coupling
Scaffold Key building block for pyrazolo[4,3-e]triazine and antiproliferative glycoconjugates
IP Alignment Matches 3,4-disubstituted-1H-pyrazole patent pharmacophore geometry

3-Methyl-4-(4-nitrophenyl)-1H-pyrazole: Why It Cannot Be Substituted


Generic pyrazole building blocks with N-aryl connectivity (e.g., 1-(4-nitrophenyl)-3-methyl-1H-pyrazole, CAS 7539-22-2) cannot recapitulate the C-4 aryl geometry required for constructing annulated pyrazolo[4,3-e][1,2,4]triazine systems or for serving as a dipolarophile in [3+2] cycloadditions yielding 4-nitrophenyl-substituted pyrrolidines. The 4-aryl substitution pattern dictates the trajectory of subsequent functionalization: reduction of the nitro group to an aniline permits diazotization/iodination and downstream diversification that is impossible with the 1-aryl isomer. Furthermore, the 4-nitrophenyl group provides a chromophoric handle for UV/Vis monitoring and a heavy-atom effect for photophysical applications that N-aryl isomers lack [1]. Substituting with an unsubstituted pyrazole or a 1-phenylpyrazole eliminates both the methyl group's electron-donating influence on the heterocycle and the nitro group's reduction potential, fundamentally altering reactivity in multi-step synthetic routes.

Target (4-Aryl)
Generic Substitute (1-Aryl)
4-Aryl geometry for annulation and cycloaddition
N-Aryl connectivity blocks pyrazolo[4,3-e]triazine formation and dipolarophile reactivity
Nitro group available for reduction/functionalization at C-4
Nitro group attached to N-1; alters electronic influence on pyrazole core
Distinct photophysical triplet behavior predicted
Solvent-sensitive τ_T differs; 1-aryl isomer may not provide desired triplet window
Included in 3,4-disubstituted-1H-pyrazole patent claims
1-Aryl or 5-aryl isomers fall outside patent scope; freedom-to-operate risk

3-Methyl-4-(4-nitrophenyl)-1H-pyrazole: Differential Evidence vs Analogs


Corrosion Inhibition by 4-Nitrophenyl Pyranopyrazole

The 4-nitrophenyl-substituted pyranopyrazole analog 6-amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (ANPC), which incorporates the identical 4-nitrophenyl-3-methylpyrazole pharmacophore, acts as a mixed-type corrosion inhibitor for carbon steel in 1 M HCl. The inhibition efficiency increases with inhibitor concentration, demonstrating concentration-dependent protection that unsubstituted phenyl analogs (APPC, 4-phenyl) do not match at equivalent concentrations due to the electron-withdrawing nitro group enhancing adsorption to the metal surface [1]. While direct head-to-head IC₅₀ data for the target compound are not reported, the structure–activity relationship established within the pyranopyrazole series indicates that the 4-nitrophenyl substituent is critical for adsorption strength.

Corrosion inhibition
Cross-study comparable
ANPC (-NO2) > APPC (-H) at equal conc.
Supports 4-nitroaryl adsorption context
Pyranopyrazole analog; direct measurement not yet reported for target
Corrosion Science Electrochemistry Pyranopyrazole Inhibitors

Antiproliferative Activity of Pyrazole Glycoconjugate

The glycoconjugate derivative 4, synthesized from N-(3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide (the 1-aryl regioisomer of the target compound), demonstrated GI₅₀ values of 0.47–5.43 μM across the full NCI-60 human tumor cell line panel [1]. In comparison, the most active non-glycosylated precursor (compound 3d) showed GI₅₀ values of 1.18–11.3 μM, with a mean graph midpoint LogGI₅₀ of −5.50 [1]. This differential confirms that the 4-nitrophenylpyrazole nucleus is a productive scaffold for antitumor activity, and the target 3-methyl-4-(4-nitrophenyl)-1H-pyrazole regioisomer provides an alternative connectivity for generating distinct polycyclic architectures that the 1-aryl regioisomer cannot access.

Antiproliferative GI₅₀
Cross-study comparable
Glycoconjugate 4: 0.47–5.43 μM
Precursor 3d: 1.18–11.3 μM
Supports cell-model endpoint review
1-Aryl regioisomer derived; 4-aryl analog offers alternative architectures
Medicinal Chemistry Anticancer Glycoconjugate

Triplet Lifetime in 4-Nitrophenylpyrazoles

Laser nanosecond photolysis of 1-(4-nitrophenyl)-3-methylpyrazole (the 1-aryl regioisomer) revealed a triplet lifetime (τ_T) of ≤15 ns in nonpolar and polar aprotic solvents, extending to 1100 ns in aqueous-acetonitrile (1:3 v/v) [1]. This approximately 70-fold solvent-dependent lifetime modulation arises from configurational mixing of n,π* and π,π* triplet states and is absent in the 5-chloro derivative (τ_T ≤ 15 ns across all solvents) [1]. The 4-aryl regioisomer (target compound, CAS 116922-23-7) is predicted to exhibit a distinct τ_T profile due to altered conjugation between the nitrophenyl chromophore and the pyrazole ring through the C-4 position rather than N-1, providing a photophysical property landscape that cannot be replicated by 1-aryl isomers.

Triplet lifetime τ_T
Class-level inference
1-Aryl: ≤15 ns → 1100 ns
5-Cl: ≤15 ns all solvents
4-Aryl connectivity alters triplet behavior
Predicted; not yet measured for target compound
Photochemistry Laser Photolysis Triplet State Dynamics

Dipolarophile Reactivity in [3+2] Cycloaddition

The 4-nitrophenyl substituent at the pyrazole C-4 position enables the compound to function as a nitro-ethylene equivalent in tandem azomethine ylide [3+2] cycloadditions, providing access to 3-unsubstituted-4-nitro-pyrrolidines [1]. This reactivity is unique to 4-nitroaryl-substituted pyrazoles; N-aryl pyrazoles (e.g., 3-methyl-1-(4-nitrophenyl)-1H-pyrazole) cannot participate as dipolarophiles because the nitroaryl group is attached to the nitrogen atom rather than a carbon center bearing olefinic character. The 4-aryl substitution thus converts the pyrazole from a passive spectator to an active reaction partner in multi-component cycloaddition strategies, expanding the accessible chemical space for library synthesis.

[3+2] Cycloaddition
Class-level inference
4-Aryl: reactive dipolarophile
N-Aryl: unreactive
Regioisomer-dependent reaction pathway
Mandatory for nitro-ethylene surrogate strategy
Synthetic Chemistry Cycloaddition Pyrrolidine Synthesis

CDK/GSK-3 Modulation: Patent-Backed Scaffold

Patent families covering 3,4-disubstituted 1H-pyrazole compounds explicitly protect the use of 3-methyl-4-aryl-substituted pyrazoles as cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 (GSK-3) modulators [1][2]. The substitution pattern R³ = methyl, R⁴ = aryl (including 4-nitrophenyl) is recited in multiple granted patents (e.g., AU2008333136, WO2009/071701) [2]. By contrast, 1,3-disubstituted or 1,5-disubstituted pyrazole regioisomers are not claimed in these filings, establishing a clear intellectual property demarcation. The 4-aryl-3-methyl substitution geometry is essential for the kinase inhibitory pharmacophore; the nitrogen atom at position 1 (unsubstituted in the target compound) is available for hydrogen-bonding interactions with the kinase hinge region.

CDK/GSK-3 patent scope
Class-level inference
3,4-disubstituted-1H-pyrazole claimed; 1-Aryl/5-Aryl excluded
Aligns with patent pharmacophore geometry
Verify freedom-to-operate for specific analogs
Kinase Inhibition CDK GSK-3 Patent Chemistry

3-Methyl-4-(4-nitrophenyl)-1H-pyrazole: Application Scenarios


CDK/GSK-3 Kinase Inhibitor Optimization

The 3-methyl-4-(4-nitrophenyl)-1H-pyrazole scaffold conforms to patented 3,4-disubstituted 1H-pyrazole pharmacophores for CDK and GSK-3 inhibition [1]. The unsubstituted N-1 position is critical for hinge-region hydrogen bonding, while the 4-nitrophenyl group can be reduced to 4-aminophenyl for subsequent amide coupling or sulfonamide formation in SAR exploration. Procurement of this specific regioisomer (rather than the commercially more common 1-aryl isomer) ensures the resulting analogs fall within the claimed structural scope of existing kinase inhibitor patents [1].

Pyrrolidine Library Construction

The 4-nitrophenyl substituent at the pyrazole C-4 position enables the compound to serve as a nitro-ethylene equivalent in azomethine ylide [3+2] cycloadditions, generating 4-nitro-substituted pyrrolidines with three points of diversity [1]. This reactivity manifold is exclusive to 4-aryl pyrazoles and is completely absent in N-aryl regioisomers. The nitro group can subsequently be reduced to an amine for further diversification, providing access to pyrrolidine libraries for biological screening.

Corrosion Inhibitor Development

The 4-nitrophenyl-3-methylpyrazole substructure, when incorporated into pyranopyrazole frameworks (e.g., ANPC), confers enhanced adsorption to carbon steel surfaces in acidic media compared to unsubstituted phenyl analogs [1]. The target compound serves as the key nitroaromatic building block for synthesizing a focused library of corrosion inhibitors where the nitro group's electron-withdrawing character and the pyrazole's heteroatom content are systematically varied to optimize inhibition efficiency and adsorption thermodynamics.

Triplet-State Sensitizer Engineering

The 4-nitrophenylpyrazole chromophore, with its regioisomerically tunable triplet-state properties, provides a platform for designing photoactive probes. The 4-aryl connectivity (target compound) is expected to exhibit a triplet lifetime (τ_T) distinct from the 1-aryl isomer (τ_T = 1100 ns in aqueous acetonitrile), offering a different time window for bimolecular quenching or energy-transfer applications [1]. Researchers developing photoaffinity labels or triplet–triplet annihilation upconversion systems can use this compound to access photophysical parameter space not available from N-aryl pyrazole isomers.

Application
Selection Property
Validation Focus
CDK/GSK-3 pathway research
4-Aryl-3-methyl substitution pattern
Kinase hinge-region interaction studies
Pyrrolidine library synthesis
4-Nitroaryl dipolarophile reactivity
Cycloaddition regioisomer verification
Corrosion inhibition research
4-Nitrophenyl electron-withdrawing effect
Adsorption endpoint review
Triplet-state photosensitizer design
4-Aryl chromophore connectivity
Solvent-dependent τ_T profiling
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